molecular formula C18H23NO2 B7584493 (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone

(4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone

Cat. No. B7584493
M. Wt: 285.4 g/mol
InChI Key: QEPHBVDCRSMPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway for the regulation of cell growth and apoptosis.

Mechanism of Action

The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone involves the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
The (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone compound has been shown to have significant biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments is its specificity for the MDM2-p53 interaction. The compound has been shown to have minimal off-target effects, making it a reliable tool for studying the p53 pathway. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it challenging to work with.

Future Directions

There are several future directions for the research and development of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone. One of the most promising areas of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases, are also being explored. The use of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone in combination with other cancer treatments is also an area of active research.

Synthesis Methods

The synthesis of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone involves a multi-step process. The first step is the synthesis of 4-benzylpiperidine, which is then reacted with 4-chlorobutanal to form (4-benzylpiperidin-1-yl)-(oxan-4-yl)methanone.

Scientific Research Applications

The (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone compound has been widely studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in inhibiting the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

(4-benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c20-18(17-8-12-21-13-9-17)19-10-6-16(7-11-19)14-15-4-2-1-3-5-15/h1-5,14,17H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPHBVDCRSMPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC(=CC3=CC=CC=C3)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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